molecular formula C22H23ClF3N B15351893 Cinacalcet-d4 Hydrochloride

Cinacalcet-d4 Hydrochloride

Cat. No.: B15351893
M. Wt: 397.9 g/mol
InChI Key: QANQWUQOEJZMLL-QCZVGLASSA-N
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Description

Cinacalcet-d4 Hydrochloride is a synthetic compound used primarily in scientific research and medical applications. It is a derivative of Cinacalcet, a calcimimetic agent that lowers levels of parathyroid hormone (PTH) in the blood. This compound is particularly useful in treating conditions like secondary hyperparathyroidism in patients with chronic kidney disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinacalcet-d4 Hydrochloride is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves multiple steps, including alkylation, reduction, and halogenation reactions. The reaction conditions typically require the use of strong bases, reducing agents, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Cinacalcet-d4 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to produce derivatives for research purposes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various Cinacalcet derivatives, which can be further modified for specific applications in research and medicine.

Scientific Research Applications

Cinacalcet-d4 Hydrochloride is extensively used in scientific research due to its ability to modulate calcium levels in the body. It is used in studies related to:

  • Chemistry: Investigating the synthesis and structural analysis of Cinacalcet derivatives.

  • Biology: Studying the effects of calcium regulation on cellular processes and signaling pathways.

  • Medicine: Researching treatments for hyperparathyroidism and other calcium-related disorders.

  • Industry: Developing new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Cinacalcet-d4 Hydrochloride exerts its effects by mimicking calcium in the body, thereby activating the calcium-sensing receptors (CaSR) on the parathyroid glands. This activation leads to a decrease in the secretion of parathyroid hormone (PTH), which in turn lowers calcium levels in the blood. The molecular targets involved include the CaSR and various signaling pathways related to calcium homeostasis.

Comparison with Similar Compounds

Cinacalcet-d4 Hydrochloride is unique in its ability to specifically target the CaSR, making it distinct from other calcium-regulating agents. Similar compounds include:

  • Bisphosphonates: Used to treat osteoporosis by inhibiting bone resorption.

  • Calcitonin: A hormone that helps regulate calcium levels in the blood.

  • Vitamin D Analogues: Used to increase calcium absorption from the gut.

While these compounds also affect calcium levels, this compound's mechanism of action through CaSR modulation sets it apart in terms of specificity and efficacy.

Properties

Molecular Formula

C22H23ClF3N

Molecular Weight

397.9 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1/i6D2,14D2;

InChI Key

QANQWUQOEJZMLL-QCZVGLASSA-N

Isomeric SMILES

[2H]C([2H])(CC1=CC(=CC=C1)C(F)(F)F)C([2H])([2H])N[C@H](C)C2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

Origin of Product

United States

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